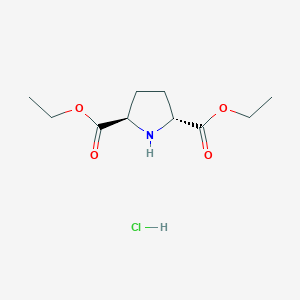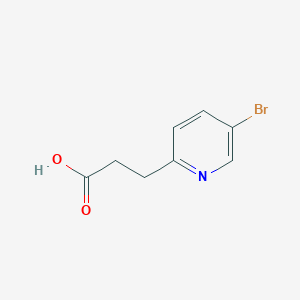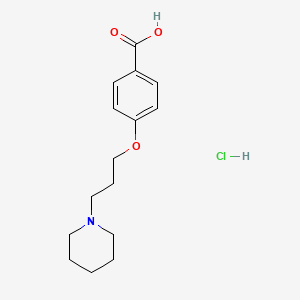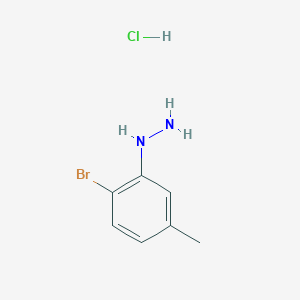
2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride
Übersicht
Beschreibung
“2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride” is a chemical compound . It is closely related to “(2R,5R)-2,5-Dimethyl-pyrrolidine hydrochloride” which has a molecular weight of 135.6363 . The molecule contains a total of 32 bond(s), 11 non-H bond(s), 2 rotatable bond(s), 1 five-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 Pyrrolidine(s) .
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives, including structures similar to 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride, play a significant role in medicinal chemistry for developing new therapeutic agents. The pyrrolidine ring, a five-membered nitrogen heterocycle, is highly valued in drug discovery due to its ability to efficiently explore pharmacophore space because of its sp^3-hybridization, contribution to the molecule's stereochemistry, and enhancement of three-dimensional coverage through pseudorotation. These features have led to bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives. The versatility of the pyrrolidine scaffold is further highlighted by its application in synthesizing compounds with various biological profiles, emphasizing the importance of stereochemistry and the spatial orientation of substituents in determining the biological activity of drug candidates (Li Petri et al., 2021).
Hybrid Catalysts in Medicinal Chemistry
The application of hybrid catalysts in synthesizing complex organic structures has profound implications in medicinal chemistry, including the development of compounds related to 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride. Recent reviews have focused on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in one-pot multicomponent reactions has enabled the development of lead molecules. This highlights the potential of such catalysts in synthesizing structurally complex and biologically significant molecules, underscoring the importance of innovative catalytic approaches in drug synthesis and discovery (Parmar et al., 2023).
Eigenschaften
IUPAC Name |
diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUFBLCQRNNJLX-SCLLHFNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H](N1)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride | |
CAS RN |
162376-29-6 | |
| Record name | rac-2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B1404189.png)

![1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane](/img/structure/B1404193.png)


![2-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1404197.png)